Cas no 859536-31-5 (3-Pyridinol, 6-(methylsulfonyl)-)

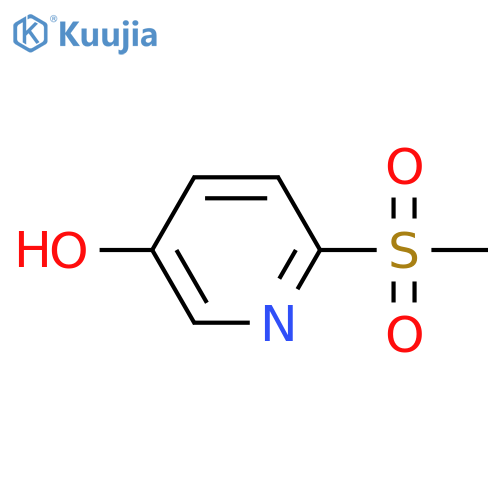

859536-31-5 structure

商品名:3-Pyridinol, 6-(methylsulfonyl)-

CAS番号:859536-31-5

MF:C6H7NO3S

メガワット:173.189680337906

MDL:MFCD16988765

CID:662865

3-Pyridinol, 6-(methylsulfonyl)- 化学的及び物理的性質

名前と識別子

-

- 3-Pyridinol, 6-(methylsulfonyl)-

- 6-methylsulfonylpyridin-3-ol

- 6-(Methylsulfonyl)-3-pyridinol (ACI)

- 6-(Methanesulfonyl)pyridin-3-ol

-

- MDL: MFCD16988765

- インチ: 1S/C6H7NO3S/c1-11(9,10)6-3-2-5(8)4-7-6/h2-4,8H,1H3

- InChIKey: RUZWYUXFBQWVLS-UHFFFAOYSA-N

- ほほえんだ: O=S(C)(C1C=CC(O)=CN=1)=O

3-Pyridinol, 6-(methylsulfonyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB543630-1g |

6-(Methylsulfonyl)pyridin-3-ol; . |

859536-31-5 | 1g |

€1396.80 | 2024-08-02 | ||

| 1PlusChem | 1P004WJL-100mg |

3-Pyridinol, 6-(methylsulfonyl)- |

859536-31-5 | 95% | 100mg |

$288.00 | 2024-04-21 | |

| A2B Chem LLC | AC28001-250mg |

6-(Methylsulfonyl)pyridin-3-ol |

859536-31-5 | 95% | 250mg |

$492.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744158-1g |

6-(Methylsulfonyl)pyridin-3-ol |

859536-31-5 | 98% | 1g |

¥7150.00 | 2024-07-28 | |

| abcr | AB543630-1 g |

6-(Methylsulfonyl)pyridin-3-ol; . |

859536-31-5 | 1g |

€1,215.20 | 2022-07-28 | ||

| abcr | AB543630-250mg |

6-(Methylsulfonyl)pyridin-3-ol; . |

859536-31-5 | 250mg |

€793.60 | 2024-08-02 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12816-5g |

3-pyridinol, 6-(methylsulfonyl)- |

859536-31-5 | 95% | 5g |

$1550 | 2023-09-07 | |

| Ambeed | A792204-1g |

6-(Methylsulfonyl)pyridin-3-ol |

859536-31-5 | 97% | 1g |

$681.0 | 2024-04-17 | |

| 1PlusChem | 1P004WJL-250mg |

3-Pyridinol, 6-(methylsulfonyl)- |

859536-31-5 | 95% | 250mg |

$571.00 | 2024-04-21 | |

| abcr | AB543630-250 mg |

6-(Methylsulfonyl)pyridin-3-ol; . |

859536-31-5 | 250MG |

€512.50 | 2022-07-28 |

3-Pyridinol, 6-(methylsulfonyl)- 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

859536-31-5 (3-Pyridinol, 6-(methylsulfonyl)-) 関連製品

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:859536-31-5)3-Pyridinol, 6-(methylsulfonyl)-

清らかである:99%

はかる:1g

価格 ($):613.0